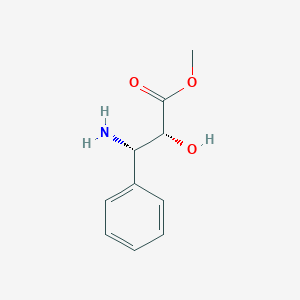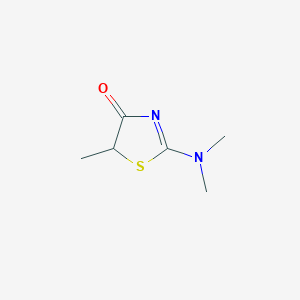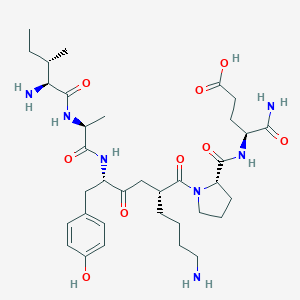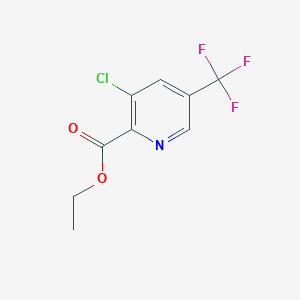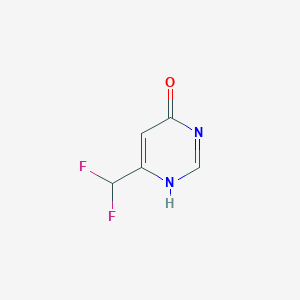
6-(difluoromethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)pyrimidin-4(3H)-one, or 6-DFMO, is a small molecule inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is a key enzyme involved in the biosynthesis of polyamines, which are essential for the growth and proliferation of many types of cells. 6-DFMO has been extensively studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Fungicidal Activity
Pyrimidinamine derivatives, which include “6-(Difluoromethyl)pyrimidin-4(3H)-one”, have been found to have outstanding fungicidal activity . These compounds are considered promising agricultural compounds due to their unique mode of action, which is different from other fungicides . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Among these compounds, one showed excellent fungicidal activity .
Control of Corn Rust
The compound has been used in the control of corn rust (Puccinia sorghi), a common disease in corn crops . A derivative of the compound had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Acaricidal Activity
The compound has been used in the development of acaricides . A derivative of the compound, HNPC-A188, exhibits excellent acaricidal activity with LC 50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen (LC 50 = 0.13 mg/L) .
Resistance to Pesticide Evolution
Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .
Synthesis of New Molecules
The compound is used in the synthesis of new molecules by introducing trifluoroethyl thioether and F, Cl, CH 3 substituents at different positions on the benzene ring . This has led to the development of new pesticides .
Mécanisme D'action
Target of Action
It’s known that pyrimidin-4-amine derivatives, a class of compounds to which this compound belongs, are used in the development of pesticides .
Mode of Action
Pyrimidin-4-amine derivatives are known to exhibit excellent bioactivity , suggesting that they interact effectively with their targets
Pharmacokinetics
It’s known that fluoroalkyl sulfur groups, such as difluoromethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that 6-(Difluoromethyl)pyrimidin-4(3H)-one may have favorable pharmacokinetic properties.
Result of Action
It’s known that pyrimidin-4-amine derivatives exhibit excellent bioactivity , suggesting that they may have significant molecular and cellular effects.
Action Environment
It’s known that the unrestricted use of existing insecticides can lead to serious pesticide resistance and interaction , suggesting that environmental factors such as the presence of other pesticides could potentially influence the action of 6-(Difluoromethyl)pyrimidin-4(3H)-one.
Propriétés
IUPAC Name |
4-(difluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)3-1-4(10)9-2-8-3/h1-2,5H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXWFHCGXRAVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600907 |
Source


|
| Record name | 6-(Difluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)pyrimidin-4(3H)-one | |
CAS RN |
126538-89-4 |
Source


|
| Record name | 6-(Difluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


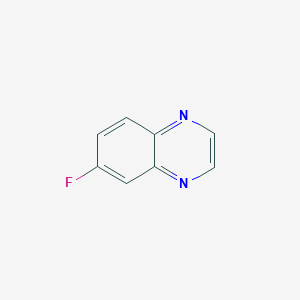


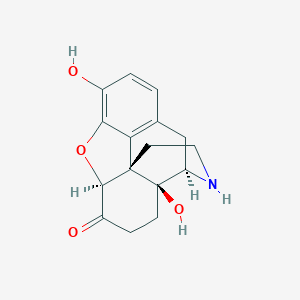
![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
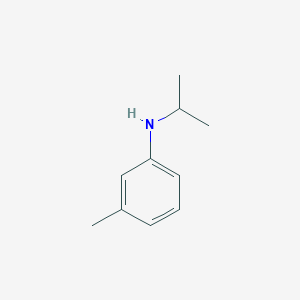

![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)

